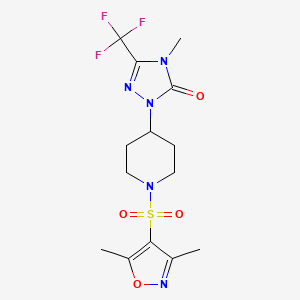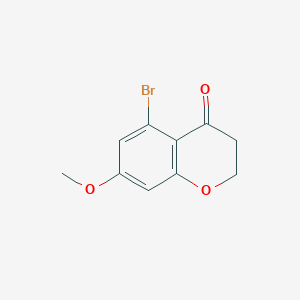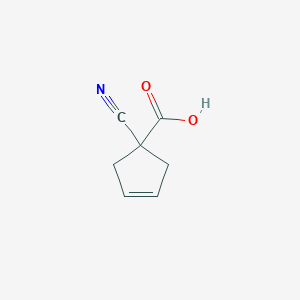![molecular formula C16H17N3O2S B2413886 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 958587-24-1](/img/structure/B2413886.png)
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research in the field of heterocyclic chemistry often explores the synthesis and structural characterization of complex molecules similar to the one you're interested in. For instance, compounds with pyrazole cores or incorporating cyclopropane groups have been synthesized and characterized for various purposes, including their potential biological activities (M. W. Nötzel et al., 2001)[https://consensus.app/papers/access-thiazoline‐4‐carboxylates-cysteine-derivatives-nötzel/dbddc83a882554ae93182696bb8a5800/?utm_source=chatgpt]. These studies typically involve detailed synthetic pathways and analytical techniques to elucidate the structure and properties of the molecules.
Potential Applications in Antibacterial and Anticancer Research
Several studies have demonstrated the antibacterial and anticancer potentials of compounds with structural features similar to the compound of interest. For example, novel analogs incorporating pyrazole derivatives have shown promising antibacterial activity against specific strains, indicating the potential of these compounds in developing new antibacterial agents (M. Palkar et al., 2017)[https://consensus.app/papers/design-synthesis-qsar-studies-2amino-benzodthiazolyl-palkar/d43676e59a7e56b68879516448534788/?utm_source=chatgpt]. Similarly, compounds with pyrazole and cyclopropane moieties have been evaluated for their anticancer activities, with some demonstrating significant effects on cell cycle inhibition and apoptosis induction in cancer cells (G. Nițulescu et al., 2015)[https://consensus.app/papers/ultrasoundassisted-synthesis-anticancer-evaluation-nițulescu/cc0f8ab7ee4953eab7931e4158dc13a6/?utm_source=chatgpt].
Antifungal Activities and Heterocyclic Synthesis
Research into the antifungal activities of pyrazole derivatives and the synthesis of heterocyclic compounds provides insights into the versatility of these chemical structures. Studies have shown that certain pyrazole derivatives can inhibit the growth of phytopathogenic fungi, suggesting their potential use in agricultural applications to protect crops from fungal diseases (C. B. Vicentini et al., 2007)[https://consensus.app/papers/pyrazole-derivatives-growth-inhibitors-phytopathogenic-vicentini/816db040f57055e49035a5dcecd82917/?utm_source=chatgpt]. Additionally, the synthesis of heterocyclic compounds incorporating pyrazole and other functional groups highlights the ongoing interest in exploring these molecules for various scientific and industrial applications.
Propiedades
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-2-3-5-14(10)19-15(17-16(20)11-6-7-11)12-8-22(21)9-13(12)18-19/h2-5,11H,6-9H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNWRVFTUEJNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

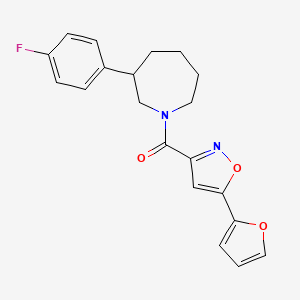

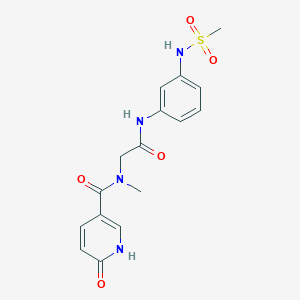
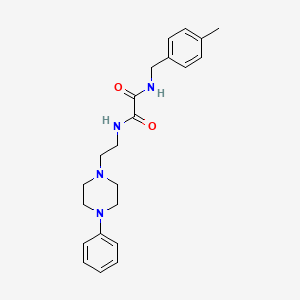
![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)

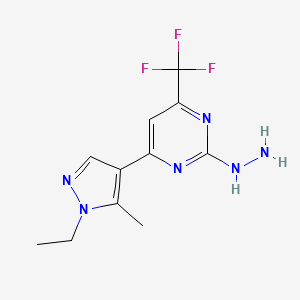

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)
![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)
![3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2413822.png)
